4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Overview
Description
Scientific Research Applications
Metabolism and Enzyme Involvement
- Cytochrome P450 Enzymes in Metabolism : A study by Hvenegaard et al. (2012) detailed the metabolic processes of Lu AA21004, a novel antidepressant. This compound, upon in vitro oxidation, yields a benzoic acid derivative. The study highlighted the role of various cytochrome P450 enzymes, particularly CYP2D6, in this metabolic pathway.
Synthesis and Structural Analysis
- Synthesis of Benzamide Derivatives : In a study by Wu et al. (2014), a series of benzamide derivatives, including those related to benzoic acids and piperidine, were synthesized and analyzed for their structures and potential applications.
- Hybrid Compounds Synthesis : Research by Ivanova et al. (2019) involved synthesizing hybrid systems containing pharmacophoric fragments of benzoic acid derivatives. These studies provide insights into novel applications of such compounds in medicinal chemistry.
Chemical Reactions and Functionalization
- Chemical Condensation Reactions : Platonova and Seidel (2015) investigated cyclic amine/aldehyde condensation reactions involving benzoic acid, demonstrating new methods for amine β-functionalization and aromatization (Platonova & Seidel, 2015).
- Azomethine Ylide Route Functionalization : Du et al. (2017) presented a method for functionalizing N-H/α,α,β,β-C(sp3)-H of piperidine via an azomethine ylide route, highlighting the potential of benzoic acid derivatives in synthesizing novel organic compounds (Du et al., 2017).
Impurity Characterization in Pharmaceuticals
- Identification of Impurities in Repaglinide : A study by Kancherla et al. (2018) isolated and characterized several impurities in the drug Repaglinide, some of which are structurally related to benzoic acid derivatives. This research is crucial for understanding the purity and safety of pharmaceutical products.
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Research by Faizi et al. (2016) detailed the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing insights into the molecular conformation and potential for binding site identification.
Properties
IUPAC Name |
4-[1-(cyclopentanecarbonyl)piperidin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(15-3-1-2-4-15)19-11-9-14(10-12-19)13-5-7-16(8-6-13)18(21)22/h5-8,14-15H,1-4,9-12H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXJYRUHHQCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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